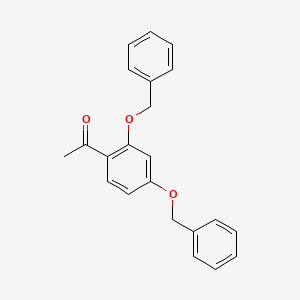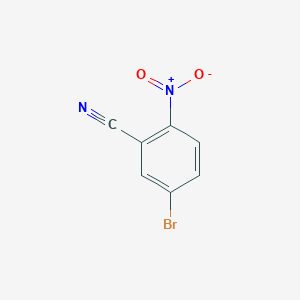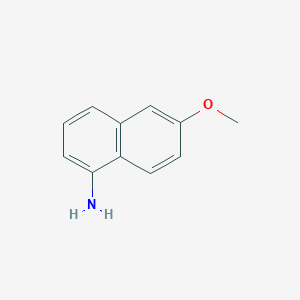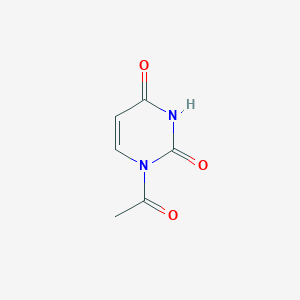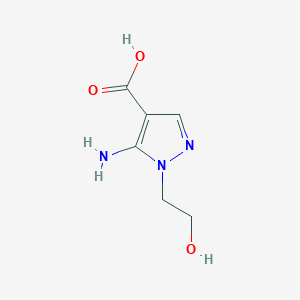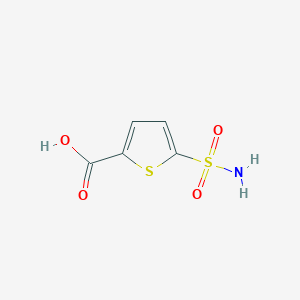
5-Sulfamoylthiophene-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to 5-sulfamoylthiophene-2-carboxylic acid, can be achieved through various synthetic routes. For example, the Gewald reaction is a method used to synthesize 2-aminothiophenes by reacting ketones with ethyl cyanoacetate and elemental sulfur, showcasing a versatile approach to thiophene synthesis (Tormyshev et al., 2006). Another method involves the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, which are used to synthesize thiophene sulfonamide derivatives, indicating the adaptability of cross-coupling reactions in constructing thiophene-based molecules (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray crystallography. The structure of 5-(diarylimino) and 5-(sulfoximido)dibenzothiophenium triflates, for example, has been determined, showcasing the ability to study the detailed molecular geometry of thiophene derivatives (Li et al., 2021).
Chemical Reactions and Properties
Thiophene compounds can undergo various chemical reactions, such as the sulfoximidation of benzylic, allylic, and propargylic C-H bonds under mild conditions, demonstrating their reactivity and potential for functionalization (Li et al., 2021). Additionally, the Suzuki cross-coupling reaction facilitates the synthesis of thiophene sulfonamide derivatives, further illustrating the chemical versatility of thiophene compounds (Noreen et al., 2017).
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
5-Sulfamoylthiophene-2-carboxylic acid derivatives have shown interesting analgesic properties and significant nonsteroidal anti-inflammatory activities in several models of inflammation. This was observed in a study focusing on the synthesis and anti-inflammatory evaluation of new sulfamoylthiophene carboxylic acid derivatives (Díaz et al., 1996).
Catalytic Applications in Synthesis
The compound has been involved in the catalytic applications for the synthesis of various organic compounds. For example, it played a role in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. This was achieved under mild and green conditions, highlighting its potential in the field of organic synthesis (Zolfigol et al., 2015).
Role in Diels-Alder Reactions
In another study, 5-Sulfamoylthiophene-2-carboxylic acid was a precursor in the Diels-Alder reactions. This involved the preparation of 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid and its high conversions to Diels-Alder adducts with various dienophiles (Andrade et al., 2003).
Enantioselective Cycloaddition
The compound has also been used in enantioselective cycloaddition reactions. This process facilitated the synthesis of optically active 2- and 3-substituted 1,5-benzothiazepines, demonstrating its versatility in producing pharmaceutical candidates (Fukata et al., 2017).
Photo-Oxidation Studies
5-Sulfamoylthiophene-2-carboxylic acid derivatives have been identified as products in the photo-oxidation studies of crude oil components like dibenzothiophene in seawater, showcasing its relevance in environmental chemistry (Traulsen et al., 1999).
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-sulfamoylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIGTMICVNVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321259 | |
| Record name | 5-sulfamoylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfamoylthiophene-2-carboxylic acid | |
CAS RN |
7353-87-9 | |
| Record name | NSC372522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-sulfamoylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulfamoylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



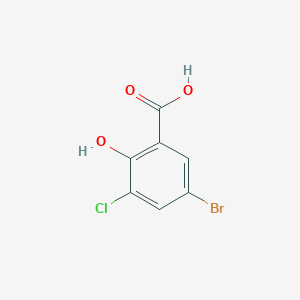
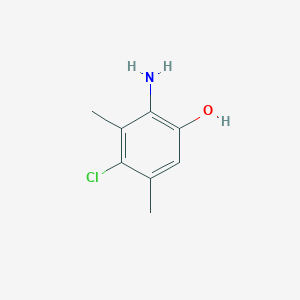
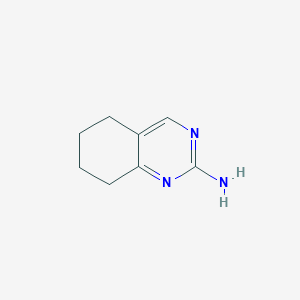
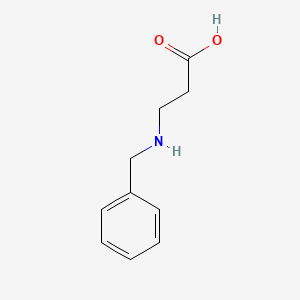
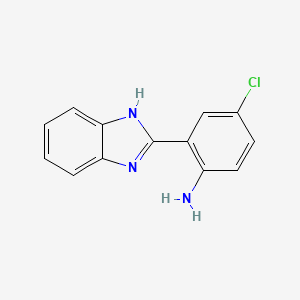
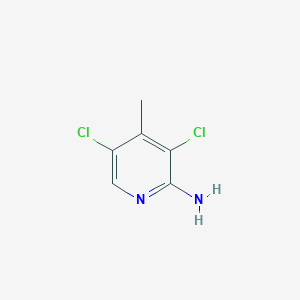
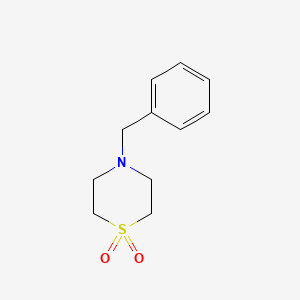
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
